Sulfur chloride pentafluoride

Description

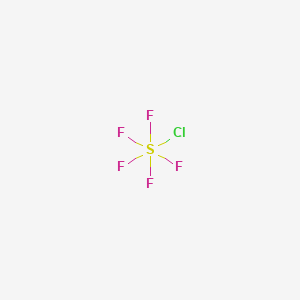

Structure

2D Structure

Properties

IUPAC Name |

chloro(pentafluoro)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYNTTDHMKSMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160316 | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13780-57-9 | |

| Record name | Sulfur chloride fluoride (SClF5), (OC-6-22)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13780-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur chloride pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur chloride pentafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T36C2GHD3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulfur Chloride Pentafluoride from Sulfur Tetrafluoride and Chlorine Monofluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sulfur chloride pentafluoride (SF₅Cl), a versatile reagent for the introduction of the pentafluorosulfanyl (-SF₅) group into organic molecules. The primary focus of this document is the reaction between sulfur tetrafluoride (SF₄) and chlorine monofluoride (ClF).

Introduction

This compound is a colorless, toxic gas at room temperature.[1] Its significance in synthetic chemistry stems from the unique properties of the -SF₅ group, which can impart desirable characteristics such as high electronegativity, thermal stability, and lipophilicity to organic compounds. This has led to growing interest in its application in pharmaceuticals, agrochemicals, and materials science. The synthesis of SF₅Cl from SF₄ and ClF is a direct and efficient method for producing this valuable reagent.

Synthesis of this compound

The core reaction for the synthesis of this compound from sulfur tetrafluoride and chlorine monofluoride is as follows:

SF₄ + ClF → SF₅Cl

This reaction can be carried out under different conditions, primarily distinguished by the use of a catalyst.

Catalytic Method

The reaction can be performed at ambient temperature in the presence of a cesium fluoride (CsF) catalyst. This method is notable for its high efficiency and mild reaction conditions.

Thermal Method

In the absence of a catalyst, the reaction requires elevated temperatures, typically around 350°C, to proceed effectively.

Photochemical Method

Photochemical activation of the reaction between SF₄ and ClF can also yield this compound. However, this method may lead to the formation of byproducts such as disulfur decafluoride (S₂F₁₀) and chlorine (Cl₂).

Comparative Data of Synthesis Methods

The choice of synthetic route depends on the desired scale, available equipment, and safety considerations. The following table summarizes the quantitative data for different methods of synthesizing SF₅Cl.

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Catalytic | SF₄, ClF | CsF, Room Temperature | 1 hour | 92% | [2] |

| Thermal | SF₄, ClF (in situ) | 350°C | - | ~95% | |

| Alternative Catalytic | SF₄, Cl₂ | CsF, Elevated Temperature | - | High | [2] |

| Alternative Catalytic | SF₄, Cl₂ | KF, High Temperature | Long | High | [2] |

Experimental Protocols

While a detailed, step-by-step protocol from a peer-reviewed synthesis collection like Inorganic Syntheses is the gold standard, the following general procedures are based on available literature.

General Procedure for Catalytic Synthesis at Room Temperature

Caution: Sulfur tetrafluoride, chlorine monofluoride, and this compound are toxic and corrosive gases. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus: A passivated metal (e.g., stainless steel or nickel) or a fluoropolymer (e.g., PFA or FEP) reaction vessel equipped with a gas inlet, a pressure gauge, and a cooling bath is required.

-

Catalyst Preparation: Activate cesium fluoride by heating under vacuum to remove any moisture.

-

Reaction Setup: Introduce the activated cesium fluoride into the reaction vessel. Evacuate the vessel and cool it to a low temperature (e.g., -196°C, liquid nitrogen).

-

Reactant Introduction: Sequentially condense known amounts of sulfur tetrafluoride and chlorine monofluoride into the reaction vessel.

-

Reaction: Allow the reaction vessel to warm to room temperature. The reaction is typically rapid.

-

Purification: The product, this compound, can be purified by fractional distillation at low temperatures (-20°C) to separate it from any unreacted starting materials or byproducts.[3]

Characterization of this compound

The identity and purity of the synthesized SF₅Cl can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Weight | 162.51 g/mol | [2] |

| Melting Point | -64 °C | [2] |

| Boiling Point | -21 °C | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy (Gas Phase)

The IR spectrum of gaseous SF₅Cl exhibits characteristic absorption bands corresponding to its vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 892 | S-Cl stretch | [4] |

| 854.6 | SF stretch (a₁) | |

| 769 | Equatorial S-F symmetric stretch | [4] |

| 707.2 | SF₄ symmetric stretch (a₁) | |

| 722 | Axial S-F stretch | [4] |

| 558 | S-F bending | [4] |

Raman Spectroscopy (Liquid Phase)

The Raman spectrum of liquid SF₅Cl provides complementary vibrational information.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 833 | SF stretch (a₁) | |

| 732 | Symmetric stretching modes | [4] |

| 704 | SF₄ symmetric stretch (a₁) | |

| 685 | Symmetric stretching modes | [4] |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of SF₅Cl is distinctive and provides clear evidence of the molecule's structure.

| Chemical Shift (ppm) | Multiplicity | Assignment | J-coupling (Hz) | Reference |

| -62.4 | Quartet | Equatorial Fluorines | ²JF-F = 152 | [4] |

| -38.7 | Quintet | Axial Fluorine | ²JF-F = 152 | [4] |

| Referenced to CFCl₃ external standard. |

Logical Relationships and Workflows

The synthesis and purification of SF₅Cl can be visualized as a logical workflow.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and analysis of this compound.

The different synthetic pathways can also be compared.

References

The Chemical Reactivity of the S-Cl Bond in Pentafluorosulfur Chloride (SF₅Cl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorosulfur chloride (SF₅Cl) is a unique and highly reactive gas that serves as the primary reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules. The distinctive reactivity of SF₅Cl is dominated by the labile sulfur-chlorine bond, which stands in stark contrast to the inertness of its sulfur-fluorine bonds. This lability allows for two primary modes of activation: homolytic (radical) and heterolytic (ionic) cleavage, unlocking a diverse range of chemical transformations. This guide provides an in-depth analysis of the S-Cl bond's reactivity, detailed experimental protocols for key reactions, a summary of relevant quantitative data, and graphical representations of reaction pathways and their implications, particularly in the field of drug development.

Introduction: The Dichotomy of Bonds in SF₅Cl

Pentafluorosulfur chloride possesses an octahedral geometry, with a central sulfur atom bonded to five fluorine atoms and one chlorine atom. The significant difference in the bond dissociation energies between the S-F bonds (approx. 379 kJ/mol) and the S-Cl bond (approx. 255 kJ/mol) is the cornerstone of its synthetic utility[1]. While the S-F bonds are exceptionally stable, the weaker S-Cl bond is readily cleaved, making it the focal point of SF₅Cl's chemical reactivity.

The –SF₅ group, often termed a "super-trifluoromethyl group," is highly sought after in medicinal and agricultural chemistry. Its unique combination of properties—high electronegativity, significant steric bulk, exceptional chemical and metabolic stability, and high lipophilicity—can be imparted to organic molecules to enhance their pharmacokinetic and pharmacodynamic profiles.[2]

Modes of S-Cl Bond Cleavage

The reactivity of the S-Cl bond can be channeled through two distinct mechanistic pathways: homolytic cleavage, which generates a pentafluorosulfanyl radical (SF₅•), and heterolytic cleavage, which typically involves nucleophilic attack.

Homolytic Cleavage: The Radical Pathway

Homolytic scission of the S-Cl bond is the most common and synthetically useful pathway, generating the highly reactive SF₅• radical. This intermediate is the key species in the addition of the –SF₅ group across unsaturated carbon-carbon bonds.

Initiation Methods:

-

Trialkylboranes: Triethylborane (Et₃B) with molecular oxygen is a classic and highly efficient initiator for generating the SF₅• radical at low temperatures (e.g., -30 °C)[3][4].

-

Amine-Borane Complexes: Air-stable amine-borane complexes have been developed as safer alternatives to the pyrophoric Et₃B for radical initiation[5].

-

Photochemical/Photoredox Catalysis: Initiation can also be achieved using UV irradiation or visible light, sometimes in conjunction with an electron donor-acceptor (EDA) complex, which avoids the need for chemical initiators[1][6][7].

The radical chain reaction proceeds via the addition of the SF₅• radical to an alkene or alkyne, followed by chlorine atom transfer from another molecule of SF₅Cl to propagate the chain.

Figure 1: General mechanism for the radical addition of SF₅Cl.

Heterolytic Cleavage: The Ionic Pathway

While less common, the S-Cl bond can also cleave heterolytically, particularly when subjected to nucleophilic attack. Due to the high electronegativity of the surrounding fluorine atoms, the sulfur atom is electron-deficient. However, reactions often proceed via an Sₙ2-type mechanism at the chlorine atom[1].

For example, the reaction with hydroxide ions proceeds via nucleophilic attack on the chlorine atom, leading to the formation of a hypochlorite and the SF₅⁻ anion[1].

Figure 2: Heterolytic cleavage of the S-Cl bond by a nucleophile.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physical properties of SF₅Cl and the kinetics of its reactions.

Table 1: Physical and Thermodynamic Properties of SF₅Cl

| Property | Value | Reference(s) |

| Molar Mass | 162.51 g/mol | [1] |

| Boiling Point | -19 °C | [1] |

| Melting Point | -64 °C | [1] |

| S-Cl Bond Dissociation Energy | 255 kJ/mol | [1] |

| S-F Bond Dissociation Energy | ~379 kJ/mol | [1] |

| Dipole Moment | 1.07 D | [1] |

| Enthalpy of Vaporization (ΔHvap) | 21.4 kJ/mol | [1] |

| Enthalpy of Fusion (ΔHfus) | 5.8 kJ/mol | [1] |

Table 2: Kinetic Data for Key Reactions

| Reaction | Rate Constant (k) / Parameter | Conditions | Reference(s) |

| Radical Reactions (general) | Activation Energy: 85-95 kJ/mol | UV or chemical initiation | [1] |

| SF₅Cl + Propene | 2.4 × 10⁻⁵ M⁻¹s⁻¹ | -30 °C | [1] |

| SF₅Cl + OH⁻ | 3.8 × 10⁻³ M⁻¹s⁻¹ | 25 °C | [1] |

| SF₅• + Cl₂ → SF₅Cl + Cl | k = 2.1 × 10⁻¹¹ exp(-7.6 kcal/mol / RT) cm³ molecule⁻¹ s⁻¹ | Gas phase (calculated) | [8] |

Table 3: Yields for Radical Addition to Various Unsaturated Compounds

| Substrate (Alkene/Alkyne) | Initiator System | Yield (%) | Reference(s) |

| Allyl Benzyl Ether | Et₃B / O₂ | 86 | [5] |

| Allyl Benzyl Ether | DICAB (Amine-Borane) | 85 | |

| 1-Octene | Et₃B / O₂ | High (not specified) | [3] |

| 4-Phenyl-1-butyne | Et₃B / O₂ | 79 | |

| 4-Phenyl-1-butyne | DICAB (Amine-Borane) | 88 | |

| Various Alkenes & Alkynes | EDA-Complex / Visible Light | 31-86 | [6] |

Experimental Protocols

Protocol 1: Et₃B-Initiated Radical Addition of SF₅Cl to an Alkene (General Procedure)

This protocol is a representative example of the widely used Dolbier method for the chloropentafluorosulfanylation of alkenes[3][5].

References

- 1. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]

- 2. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of fluoro-containing "hybrid bioisostere" compounds from the pentafluorosulfanyl (SF5) group - American Chemical Society [acs.digitellinc.com]

- 8. researchgate.net [researchgate.net]

Early Research on Pentafluorosulfanyl Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of organofluorine chemistry has been profoundly impacted by the introduction of the pentafluorosulfanyl (SF₅) group, a functional moiety prized for its unique electronic properties and exceptional stability. Often dubbed a "super-trifluoromethyl group," the SF₅ group's strong electron-withdrawing nature and significant steric bulk have made it a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the foundational research that established the synthesis and characterization of the first pentafluorosulfanyl compounds, providing a detailed look at the pioneering experimental work that opened the door to this important area of chemistry.

Early Synthesis of Pentafluorosulfanyl Chloride (SF₅Cl)

Pentafluorosulfanyl chloride (SF₅Cl) quickly emerged as a critical reagent for the introduction of the SF₅ group into other molecules. Early research in the 1960s established two primary routes for its synthesis, both utilizing sulfur tetrafluoride (SF₄) as a key precursor.

Synthesis of SF₅Cl from Sulfur Tetrafluoride and Chlorine

One of the earliest practical methods for the preparation of SF₅Cl involved the reaction of sulfur tetrafluoride with chlorine gas in the presence of a cesium fluoride catalyst. This reaction was detailed by Nyman, Roberts, and Seaton in Inorganic Syntheses.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows:

-

Apparatus: A 300-mL stainless steel cylinder equipped with a valve is used as the reaction vessel.

-

Reagents:

-

Sulfur tetrafluoride (SF₄)

-

Chlorine (Cl₂)

-

Cesium fluoride (CsF), dried at 150°C for 4 hours.

-

-

Procedure:

-

The stainless steel cylinder is charged with 10 g (0.066 mole) of anhydrous cesium fluoride.

-

The cylinder is evacuated and then cooled in liquid nitrogen.

-

75 g (0.70 mole) of sulfur tetrafluoride and 25 g (0.35 mole) of chlorine are condensed into the cylinder.

-

The cylinder is heated to 175°C and maintained at this temperature for 8 hours.

-

After cooling to room temperature, the gaseous products are vented through a series of cold traps.

-

The product, SF₅Cl, is collected in a trap cooled to -78°C (Dry Ice-acetone bath).

-

Unreacted SF₄ and Cl₂ are collected in a trap cooled in liquid nitrogen.

-

-

Purification: The crude SF₅Cl is purified by fractional distillation. The product is distilled from a -78°C bath, and the fraction condensing at -110°C is collected.

-

Yield: The reported yield of purified SF₅Cl is approximately 80-85% based on the amount of chlorine used.

Synthesis of SF₅Cl from Sulfur Tetrafluoride and Chlorine Monofluoride

An alternative and often higher-yielding synthesis of SF₅Cl was developed by Tullock, Coffman, and Muetterties, which involved the reaction of sulfur tetrafluoride with chlorine monofluoride (ClF).

Experimental Protocol:

-

Apparatus: A similar stainless steel or nickel reaction vessel to the one described above is suitable.

-

Reagents:

-

Sulfur tetrafluoride (SF₄)

-

Chlorine monofluoride (ClF)

-

-

Procedure:

-

Equimolar amounts of sulfur tetrafluoride and chlorine monofluoride are condensed into the pre-cooled reaction vessel.

-

The vessel is allowed to warm to room temperature and is then heated to 350°C for 4 hours.

-

The reaction mixture is cooled, and the products are fractionally distilled.

-

-

Purification: The product is purified by low-temperature fractional distillation, similar to the method described above.

-

Yield: This method has been reported to produce SF₅Cl in yields exceeding 90%.

Early Synthesis of Arylsulfur Pentafluorides

The pioneering work of William A. Sheppard in the early 1960s laid the groundwork for the synthesis of the first organic compounds containing the SF₅ group, specifically arylsulfur pentafluorides. His method involved the oxidative fluorination of aryl disulfides or aryl sulfur trifluorides using silver(II) fluoride.

Experimental Protocol: Synthesis of Phenylsulfur Pentafluoride

-

Apparatus: A high-temperature, corrosion-resistant reactor (e.g., made of copper or a suitable nickel alloy) is required.

-

Reagents:

-

Diphenyl disulfide ((C₆H₅)₂S₂)

-

Silver(II) fluoride (AgF₂)

-

-

Procedure:

-

Diphenyl disulfide is reacted with a significant excess of silver(II) fluoride.

-

The reaction is typically carried out in an inert, high-boiling solvent or neat at elevated temperatures (e.g., 120-150°C).

-

The reaction mixture is heated for several hours with stirring.

-

The volatile phenylsulfur pentafluoride is then isolated from the reaction mixture by vacuum distillation.

-

-

Purification: The crude product is washed with a dilute base solution to remove acidic impurities, followed by fractional distillation under reduced pressure.

-

Yield: Early reports indicated that the yields of this reaction were often low to moderate.

Characterization of Early Pentafluorosulfanyl Compounds

The structural elucidation of these novel compounds relied heavily on the spectroscopic techniques of the time, primarily infrared (IR) spectroscopy and the then-emerging field of fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy.

Spectroscopic Data for SF₅Cl:

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Strong absorptions around 892 cm⁻¹ (S-F axial stretch) and 854 cm⁻¹ (S-F equatorial stretch).[1] |

| ¹⁹F NMR Spectroscopy | An AB₄ spin system is observed, consisting of a quintet for the apical fluorine and a doublet for the four equatorial fluorines. |

Logical Workflow for Early SF₅ Compound Research

The early research on pentafluorosulfanyl compounds followed a logical progression from synthesis to characterization and preliminary reactivity studies. This workflow can be visualized as follows:

Synthesis Pathway for Early Pentafluorosulfanyl Compounds

The key synthetic transformations in the early days of SF₅ chemistry can be summarized in the following diagram:

Conclusion

The early research on pentafluorosulfanyl compounds, particularly the development of synthetic routes to SF₅Cl and arylsulfur pentafluorides, was a landmark achievement in fluorine chemistry. The detailed experimental protocols and characterization data from this era provided the essential foundation for the subsequent explosion of interest in SF₅-containing molecules. This guide serves as a testament to the pioneering work of these early researchers and as a valuable resource for contemporary scientists seeking to understand the origins and fundamental chemistry of this remarkable functional group.

References

Thermodynamic Properties of Sulfur Chloride Pentafluoride (SF5Cl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur chloride pentafluoride (SF5Cl) is a significant reagent in organic synthesis, utilized for the introduction of the pentafluorosulfanyl (–SF5) group into molecules to modify their chemical and physical properties. A thorough understanding of its thermodynamic properties is crucial for its safe handling, reaction optimization, and for computational modeling of its reactivity. This technical guide provides a comprehensive overview of the known thermodynamic properties of SF5Cl, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of formation. Experimental methodologies for determining these properties are detailed, and key relationships are visualized to facilitate a deeper understanding.

Core Thermodynamic Properties

The fundamental thermodynamic properties of gaseous SF5Cl at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for predicting the spontaneity and energy changes of reactions involving this compound.

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -1038.89 | kJ/mol |

| Standard Molar Entropy | S° | 319.90 | J/(mol·K) |

| Isobaric Heat Capacity | C_p | 104.20 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (calculated) | ΔG°f | -978.8 | kJ/mol |

Data sourced from the NIST Chemistry Webbook and the Computational Chemistry Comparison and Benchmark Database.[1]

The Standard Gibbs Free Energy of Formation was calculated using the relationship: ΔG°f = ΔH°f - TΔS°f.

Physical and Spectroscopic Properties

A summary of key physical and spectroscopic data for SF5Cl is provided below, offering further insight into its behavior and characteristics.

| Property | Value | Units |

| Molecular Weight | 162.510 | g/mol |

| Melting Point | -64 | °C |

| Boiling Point | -19 | °C |

| Gas Density (at 25 °C) | 6.642 | g/dm³ |

| Enthalpy of Vaporization | 21.4 | kJ/mol |

| Enthalpy of Fusion | 5.8 | kJ/mol |

| S-Cl Bond Dissociation Energy | ~255 | kJ/mol |

| S-F Bond Dissociation Energy | ~379 | kJ/mol |

Data sourced from various studies on the properties of SF5Cl.[2]

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. While specific, detailed protocols for SF5Cl are not extensively published, the following sections describe the general methodologies employed for such gaseous compounds.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) of a compound is typically determined indirectly using bomb calorimetry. This technique measures the heat of combustion (ΔH°c) of the substance in a constant-volume vessel.

General Experimental Protocol:

-

Sample Preparation: A known mass of a substance that reacts with SF5Cl to produce well-defined products is placed in the calorimeter's crucible. Due to the gaseous nature and reactivity of SF5Cl, it would be introduced into the bomb in a controlled manner.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the "bomb," which is then sealed. A fuse wire is positioned to initiate the reaction.

-

Pressurization: The bomb is purged and then filled with a known excess of a suitable reactant gas (e.g., oxygen or hydrogen, depending on the desired reaction) to a high pressure (typically around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).

-

Hess's Law Application: The experimentally determined enthalpy of reaction is then used in conjunction with the known standard enthalpies of formation of the other reactants and products in a Hess's Law cycle to calculate the standard enthalpy of formation of SF5Cl.

Entropy and Heat Capacity: Spectroscopic Methods

The standard molar entropy (S°) and heat capacity (C_p) of a gaseous molecule like SF5Cl are most accurately determined from its molecular properties obtained through spectroscopic measurements, combined with statistical mechanics calculations.

General Experimental and Computational Protocol:

-

Spectroscopic Analysis: The vibrational and rotational spectra of SF5Cl are measured using techniques such as infrared (IR) and Raman spectroscopy for vibrational frequencies, and microwave spectroscopy for rotational constants.

-

Determination of Molecular Parameters: From the spectra, the fundamental vibrational frequencies (ν_i) and the moments of inertia (I_A, I_B, I_C) are determined. The molecular geometry (bond lengths and angles) is also confirmed.

-

Statistical Mechanics Calculations: The translational, rotational, and vibrational contributions to the entropy and heat capacity are calculated using the following standard equations of statistical mechanics for a non-linear molecule:

-

Translational: Based on the Sackur-Tetrode equation, dependent on the molecular mass.

-

Rotational: Calculated from the moments of inertia and the symmetry number of the molecule.

-

Vibrational: Calculated by summing the contributions from each vibrational mode, which are determined by their frequencies.

-

-

Total Thermodynamic Properties: The total entropy and heat capacity are obtained by summing the translational, rotational, and vibrational contributions.

Interrelation of Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy of formation, a key indicator of a compound's stability relative to its constituent elements, is derived from the enthalpy and entropy of formation. This relationship is fundamental to chemical thermodynamics.

Conclusion

References

In-depth Technical Guide: Molecular Geometry and Symmetry of Sulfur Chloride Pentafluoride (SF5Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur chloride pentafluoride (SF5Cl) is a hypervalent inorganic compound of significant interest in synthetic chemistry, particularly for the introduction of the pentafluorosulfanyl (SF5) group into organic molecules. The unique physicochemical properties conferred by the SF5 group, such as high electronegativity, thermal stability, and lipophilicity, make it a valuable moiety in the design of novel pharmaceuticals and agrochemicals. A thorough understanding of the molecular geometry and symmetry of SF5Cl is fundamental to comprehending its reactivity and spectroscopic behavior. This technical guide provides a comprehensive overview of the molecular structure of SF5Cl, detailing the experimental protocols used for its characterization and presenting key structural and spectroscopic data.

Molecular Geometry and Symmetry

This compound adopts a distorted octahedral geometry around the central sulfur atom. This structure is consistent with Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with six bonding pairs of electrons. The molecule belongs to the C4v point group , which dictates its symmetry elements: a principal four-fold rotation axis (C4), two vertical mirror planes (σv), and two dihedral mirror planes (σd). This point group indicates that the molecule is polar.

The central sulfur atom is covalently bonded to five fluorine atoms and one chlorine atom. The fluorine atoms occupy one axial and four equatorial positions, while the chlorine atom resides in the other axial position. This arrangement leads to two distinct types of sulfur-fluorine bonds: an axial S-F bond and four equatorial S-F bonds.

Quantitative Structural Data

The precise bond lengths and angles of SF5Cl have been determined through a combination of gas-phase electron diffraction (GED) and microwave spectroscopy (MW). These experimental techniques provide complementary information, leading to a highly accurate molecular structure determination.

| Parameter | Value (GED/MW) |

| Bond Lengths | |

| r(S-F_axial) | 1.571 ± 0.005 Å |

| r(S-F_equatorial) | 1.576 ± 0.005 Å |

| r(S-Cl) | 2.030 ± 0.002 Å |

| Bond Angles | |

| ∠(F_axial - S - F_equatorial) | 88° 22' ± 10' |

| ∠(F_equatorial - S - F_equatorial) | 90° |

| ∠(F_axial - S - Cl) | 180° (linear) |

Spectroscopic Properties

The vibrational and nuclear magnetic resonance spectra of SF5Cl are consistent with its C4v symmetry.

Vibrational Spectroscopy

The infrared (IR) and Raman spectra of SF5Cl exhibit characteristic bands corresponding to the stretching and bending modes of the S-F and S-Cl bonds.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 908 | ν(S-F_axial) | IR, Raman |

| 854 | ν(S-F_equatorial) | IR, Raman |

| 404 | ν(S-Cl) | IR, Raman |

| 627 | δ(F-S-F) | IR, Raman |

| 422 | δ(F-S-Cl) | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of SF5Cl is particularly informative. Due to the C4v symmetry, the four equatorial fluorine atoms are chemically equivalent, while the axial fluorine atom is in a unique environment. This leads to a characteristic A₄B spin system. The spectrum consists of a quintet for the axial fluorine and a doublet of quintets (often appearing as a complex multiplet) for the equatorial fluorines.

Experimental Protocols

The determination of the molecular structure of SF5Cl relies on sophisticated experimental techniques, primarily gas-phase electron diffraction and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Methodology:

-

Sample Introduction: A gaseous sample of SF5Cl is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the SF5Cl molecules.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a photographic plate or a CCD detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed to generate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived. A theoretical model of the molecular structure is refined to achieve the best fit with the experimental data.

Microwave Spectroscopy

Methodology:

-

Sample Introduction: Gaseous SF5Cl is introduced into a waveguide or a resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation over a range of frequencies.

-

Rotational Transitions: The microwave radiation induces transitions between the quantized rotational energy levels of the SF5Cl molecules.

-

Detection: The absorption of microwave radiation at specific frequencies is detected, resulting in a rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines are precisely measured. For a symmetric top molecule like SF5Cl, these frequencies are used to determine the rotational constants (B and C). The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational spectra of different isotopologues (e.g., containing ³⁴S or ³⁷Cl), the positions of the individual atoms can be determined with high precision, leading to an accurate determination of the molecular geometry.

Mandatory Visualizations

Caption: Molecular structure of SF5Cl.

Caption: Symmetry elements of the C4v point group for SF5Cl.

Caption: Workflow for molecular structure determination.

The Genesis of a "Super-Trifluoromethyl" Precursor: A Technical History of the Discovery of Sulfur Chloride Pentafluoride

A cornerstone of modern fluorine chemistry, sulfur chloride pentafluoride (SF₅Cl), emerged from the burgeoning field of sulfur-fluorine chemistry in the mid-20th century. Its discovery was not a singular event but rather a progression of synthesis, purification, and detailed characterization by pioneering researchers. This technical guide delves into the seminal works that first described the existence and fundamental properties of this unique and highly reactive gas, which has become the primary reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules.

The initial synthesis and characterization of this compound were first detailed in a 1960 publication by H. L. Roberts and N. H. Ray. Their work laid the foundation for understanding the reactivity and properties of this novel compound. Subsequent research provided more refined synthetic methods and a deeper understanding of its molecular structure.

Early Synthesis and Characterization

The first successful synthesis of this compound was reported by Roberts and Ray in 1960. Their method involved the reaction of disulfur decafluoride (S₂F₁₀) with chlorine gas (Cl₂). This seminal work marked a significant advancement in the exploration of hypervalent sulfur fluorides.

A more refined and reliable method for the preparation of this compound was later published in the esteemed "Inorganic Syntheses" series in 1966 by F. Nyman, H. L. Roberts, and T. Seaton. This procedure, which involves the reaction of sulfur tetrafluoride (SF₄) with chlorine (Cl₂) in the presence of a cesium fluoride (CsF) catalyst, has become a standard laboratory method for producing SF₅Cl.

Experimental Protocol: Synthesis via Sulfur Tetrafluoride and Chlorine with a Cesium Fluoride Catalyst

This procedure is adapted from the 1966 "Inorganic Syntheses" publication by Nyman, Roberts, and Seaton.

Reactants:

-

Sulfur tetrafluoride (SF₄)

-

Chlorine (Cl₂)

-

Cesium fluoride (CsF)

Procedure:

-

A steel reaction vessel is charged with cesium fluoride.

-

The vessel is evacuated and cooled.

-

Sulfur tetrafluoride and chlorine are condensed into the reaction vessel.

-

The vessel is heated to a specified temperature to initiate the reaction. The presence of the cesium fluoride catalyst is crucial for the efficient conversion to this compound.

-

After the reaction period, the vessel is cooled, and the volatile products are fractionally distilled to isolate the pure this compound.

Reaction:

SF₄ + Cl₂ + CsF → SF₅Cl + CsCl

The yield for this reaction is reported to be high, often in the range of 85-90%.

Spectroscopic Characterization and Molecular Geometry

The determination of the molecular structure of this compound was a critical step in understanding its chemical behavior. Early spectroscopic studies were instrumental in elucidating its geometry.

In 1960, L. H. Cross, H. L. Roberts, P. Goggin, and L. A. Woodward published a detailed analysis of the infrared and Raman spectra of SF₅Cl. Their work provided the first experimental evidence for the molecule's structure. The observed vibrational frequencies were consistent with a distorted octahedral geometry, belonging to the C₄ᵥ point group.

Further refinement of the molecular structure came from a 1960 microwave spectroscopy study by R. Kewley, K. S. R. Murty, and T. M. Sugden. This powerful technique allowed for the precise determination of bond lengths and angles, confirming the distorted octahedral structure.

Quantitative Data from Early Spectroscopic Studies

The following tables summarize the key quantitative data obtained from the seminal spectroscopic studies of this compound.

| Parameter | Value | Method | Reference |

| Melting Point | -64 °C | Physical Measurement | Roberts and Ray, 1960 |

| Boiling Point | -19 °C | Physical Measurement | Roberts and Ray, 1960 |

| S-Cl Bond Length | 2.030 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |

| S-F (axial) Bond Length | 1.575 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |

| S-F (equatorial) Bond Length | 1.575 Å | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |

| Cl-S-F (equatorial) Angle | 90° 33' | Microwave Spectroscopy | Kewley, Murty, and Sugden, 1960 |

| Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Frequency (cm⁻¹) (Liquid Phase Raman) | Assignment | Reference |

| ν₁ (A₁) | 855 | 849 (polarized) | S-Fₐₓ stretch | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₂ (A₁) | 691 | 686 (polarized) | S-Fₑq symmetric stretch | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₃ (A₁) | 404 | 400 (polarized) | S-Cl stretch | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₄ (A₁) | 340 | 337 (polarized) | SF₄ umbrella deformation | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₅ (B₁) | 605 | 600 (depolarized) | S-Fₑq out-of-phase stretch | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₆ (B₁) | 579 | 575 (depolarized) | Fₑq-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₇ (B₂) | 438 | 435 (depolarized) | Fₑq-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₈ (E) | 908 | 902 (depolarized) | S-Fₑq asymmetric stretch | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₉ (E) | 624 | 620 (depolarized) | Fₐₓ-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₁₀ (E) | 373 | 370 (depolarized) | Cl-S-Fₑq deformation | Cross, Roberts, Goggin, and Woodward, 1960 |

| ν₁₁ (E) | 270 | 268 (depolarized) | SF₄ rock | Cross, Roberts, Goggin, and Woodward, 1960 |

Visualizing the Discovery and Characterization Workflow

The following diagrams illustrate the logical flow of the initial synthesis and characterization of this compound.

An In-depth Technical Guide to Safety Precautions for Handling Gaseous SF5Cl

For Researchers, Scientists, and Drug Development Professionals

Sulfur chloride pentafluoride (SF5Cl) is a highly reactive and toxic gas that serves as the primary commercial reagent for introducing the valuable pentafluorosulfanyl (–SF5) group into organic compounds.[1][2] Its unique properties, including high electronegativity and thermal stability, make the –SF5 group a desirable feature in pharmaceuticals and agrochemicals.[1][3] However, the inherent risks associated with SF5Cl necessitate a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required for the safe use of gaseous SF5Cl in a research and development setting.

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of SF5Cl is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of SF5Cl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | ClF5S | [4] |

| Molecular Weight | 162.51 g/mol | [4] |

| Appearance | Colorless gas | [2] |

| Odor | Pungent | [1][4] |

| Boiling Point | -19 °C | [2] |

| Melting Point | -64 °C | [2] |

| Density (gas, 25 °C) | 6.642 g/dm³ | [1][2] |

| Vapor Pressure | log₁₀P (mmHg) = 4.213 - 1224.5/T (K) | [1] |

| Solubility | Limited in water; more soluble in organic solvents. |[4] |

Table 2: Toxicological Data for SF5Cl

| Parameter | Value | Reference |

|---|---|---|

| Toxicity | Highly toxic | [2] |

| LCLo (rat, 1h) | 100 ppm | [5][6] |

| PEL (OSHA), as F | 2.5 ppm | [6] |

| TLV (ACGIH), as F | 2.5 ppm | [6] |

| Primary Hazard | Potent pulmonary irritant |[7] |

Note: LCLo (Lethal Concentration Low) is the lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Experimental Protocols: Laboratory Synthesis of SF5Cl

While SF5Cl is commercially available, laboratory-scale synthesis may be required in some research settings.[2][8] The following are detailed methodologies for common synthesis routes. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis from Sulfur Tetrafluoride (SF4) and Chlorine (Cl2) with Cesium Fluoride (CsF) Catalyst

This is one of the most efficient methods for producing SF5Cl.[1][4]

-

Materials: Sulfur tetrafluoride (SF4), chlorine (Cl2), cesium fluoride (CsF), a passivated metal reactor (e.g., Monel or stainless steel) equipped with a pressure gauge and gas inlet/outlet valves.

-

Procedure:

-

Dry the cesium fluoride catalyst under vacuum at high temperature to remove any moisture.

-

Evacuate the reactor and introduce the dried CsF catalyst.

-

Cool the reactor to the desired reaction temperature (typically between 150-200 °C).[1]

-

Introduce sulfur tetrafluoride and chlorine gas into the reactor. A typical molar ratio is a slight excess of chlorine.

-

Monitor the reaction progress via the pressure drop within the reactor.

-

After the reaction is complete, cool the reactor to room temperature.

-

The product mixture, containing SF5Cl, unreacted starting materials, and byproducts, is then purified by fractional distillation at low temperatures (around -20 °C) to isolate the SF5Cl.[1]

-

Protocol 2: Synthesis from Disulfur Decafluoride (S2F10) and Chlorine (Cl2)

This method involves the chlorination of S2F10.[2]

-

Materials: Disulfur decafluoride (S2F10), chlorine (Cl2), a suitable reactor.

-

Procedure:

-

Introduce S2F10 and Cl2 into the reactor.

-

Heat the reactor to a temperature between 80-100 °C to initiate the reaction.[1]

-

The reaction S2F10 + Cl2 → 2 SF5Cl proceeds.[2]

-

Upon completion, the resulting SF5Cl is purified from any unreacted starting materials, typically via low-temperature fractional distillation.

-

Mandatory Visualizations

Caption: Logical workflow for the safe handling of SF5Cl.

Caption: Workflow for the synthesis of SF5Cl.

Detailed Safety Precautions and Handling Procedures

Due to its high toxicity and reactivity, handling gaseous SF5Cl requires stringent safety measures that combine engineering controls, administrative procedures, and personal protective equipment.

-

Fume Hood: All work with SF5Cl must be conducted in a certified chemical fume hood with a high flow rate to ensure any leaks are immediately exhausted.

-

Gas Cabinets: Lecture bottles or cylinders of SF5Cl should be stored in a ventilated gas cabinet.

-

Leak Detection: An appropriate gas detection system for acid gases or a handheld leak detector should be available to monitor for fugitive emissions.

-

Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

A standard laboratory coat and safety glasses are insufficient. The following PPE is mandatory:

-

Respiratory Protection: A full-face respirator with cartridges rated for acid gases and organic vapors is essential.[9] For higher concentrations or in emergency situations, a Self-Contained Breathing Apparatus (SCBA) may be necessary.[9]

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required to protect against splashes and gas exposure.[10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[9] Consider double-gloving for added protection.

-

Body Protection: A flame-retardant, chemical-resistant lab coat or coveralls should be worn to protect the skin.[10] Ensure clothing covers as much of the body as possible.

-

Footwear: Closed-toe, chemical-resistant shoes must be worn.

-

Cylinder Handling: Cylinders should be secured in an upright position.[11] Use a cylinder cart for transport; do not drag or roll cylinders.

-

Materials Compatibility: SF5Cl is reactive and should be stored in passivated metal containers like Monel or stainless steel, or in fluoropolymer vessels.[1]

-

Storage Conditions: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials, heat, and ignition sources.

-

Valve Operation: Open cylinder valves slowly and ensure all connections are secure and leak-tested before use. Close the main cylinder valve when the gas is not in use.[11]

-

Unused Gas: Unused SF5Cl should be returned to the supplier or disposed of in accordance with institutional and governmental regulations. Do not attempt to vent SF5Cl to the atmosphere.

-

Contaminated Materials: Any materials contaminated with SF5Cl, such as tubing, septa, or cleaning supplies, must be treated as hazardous waste and disposed of accordingly.[12]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

-

Immediately move the affected person to fresh air.

-

If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding direct mouth-to-mouth contact.

-

Seek immediate medical attention.

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]

-

For eye contact, hold the eyelids open and flush from the inside to the outside to avoid contaminating the other eye.[13]

-

Remove any contaminated clothing while flushing.

-

Seek immediate medical attention.

-

If a leak is detected, evacuate the area immediately.[11][14]

-

Alert all personnel in the vicinity and activate the local emergency alarm.

-

If it is safe to do so, close the cylinder valve to stop the flow of gas.

-

Do not re-enter the area until it has been tested and cleared by safety professionals.

-

In the event of a fire involving SF5Cl cylinders, evacuate the area. Cylinders may rupture when heated.[15]

-

Use an appropriate extinguishing agent for the surrounding fire.

-

If possible and safe, move cylinders away from the fire or cool them with water from a safe distance.[16]

By implementing these comprehensive safety measures, researchers can mitigate the risks associated with gaseous SF5Cl and safely leverage its unique chemical properties for scientific advancement.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]

- 4. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]

- 5. Sulfur chloropentafluoride | ClF5S | CID 123330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfur chloropentafluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 7. The toxicity of sulfur pentafluoride | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. airgas.com [airgas.com]

- 12. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. gov.uk [gov.uk]

- 15. agas.com [agas.com]

- 16. alsafetydatasheets.com [alsafetydatasheets.com]

An In-depth Technical Guide on the Toxicology of Sulfur Chloride Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur chloride pentafluoride (SF₅Cl) is a highly reactive and toxic inorganic gas.[1][2] This technical guide provides a comprehensive overview of the currently available toxicological data on SF₅Cl, with a focus on presenting quantitative data in a structured format for easy interpretation and comparison. Due to significant gaps in the existing literature, this document also highlights areas where further research is critically needed. The information herein is intended to inform risk assessment and guide safe handling practices for professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless gas at room temperature.[1][2] It is characterized by a molecular structure with a central sulfur atom bonded to five fluorine atoms and one chlorine atom.[2] The compound is noted for its high reactivity, which is attributed to the lability of the sulfur-chlorine bond.[1][2]

| Property | Value |

| Molecular Formula | ClF₅S |

| Molecular Weight | 162.51 g/mol |

| Appearance | Colorless gas |

| Boiling Point | -19 °C |

| Melting Point | -64 °C |

Toxicological Data

The available toxicological data for this compound is primarily limited to acute inhalation toxicity. For many other standard toxicological endpoints, there is a notable lack of publicly available information.

Acute Toxicity

The primary route of acute toxicity for this compound is inhalation. The compound is classified as toxic if inhaled.[3]

Table 1: Acute Inhalation Toxicity of this compound

| Species | Exposure Duration | LCLo (Lowest Published Lethal Concentration) | Observed Effects | Reference |

| Rat | 1 hour | 100 ppm | Dyspnea, hemorrhage, and other changes in the liver. | [4][5] |

Experimental Protocol: Acute Inhalation Toxicity Study (Summary)

The following is a summarized experimental protocol based on the available information. For complete details, the original publication should be consulted.

-

Source: British Journal of Industrial Medicine. Vol. 27, Pg. 1, 1970.[5]

-

Objective: To determine the lethal concentration of this compound following acute inhalation exposure in rats.

-

Test Substance: this compound (SF₅Cl).

-

Test System: Rats (strain not specified).

-

Route of Administration: Inhalation.

-

Exposure Duration: 1 hour.

-

Endpoint: Lethal Concentration Low (LCLo) - the lowest concentration of a substance in air that has been reported to cause death in humans or animals.

-

Observations: Clinical signs of toxicity, including dyspnea (difficulty breathing), were monitored. Post-mortem examinations were likely conducted to identify effects on major organs, revealing hemorrhage and liver changes.

Dermal and Oral Toxicity

There is no data available for the acute dermal or oral toxicity of this compound.[3]

Skin and Eye Irritation

While safety data sheets indicate that this compound causes severe skin burns and eye damage, quantitative studies detailing the extent of this irritation are not publicly available.[3]

Sensitization

There is no data available on the potential for this compound to cause respiratory or skin sensitization.[3]

Repeated Dose Toxicity

No information is available regarding the chronic or sub-chronic toxicity of this compound.

Genotoxicity

There is no data available on the genotoxic potential of this compound.[3]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.[3]

Reproductive and Developmental Toxicity

There is no data available on the reproductive or developmental toxicity of this compound.[3]

Toxicokinetics

No studies on the absorption, distribution, metabolism, or excretion (ADME) of this compound are publicly available.

Data Gaps and Future Research

The current body of toxicological data on this compound is sparse and limited almost exclusively to acute inhalation toxicity. To enable a thorough risk assessment and ensure the safety of individuals handling this chemical, further research is imperative in the following areas:

-

Acute Toxicity: Determination of LD50 values for oral and dermal routes of exposure.

-

Irritation and Sensitization: Standardized testing for skin and eye irritation, as well as for skin and respiratory sensitization potential.

-

Repeated Dose Toxicity: Sub-chronic (e.g., 28-day or 90-day) inhalation studies to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity: A battery of in vitro and in vivo genotoxicity assays to assess mutagenic and clastogenic potential.

-

Carcinogenicity: Long-term carcinogenicity bioassays, particularly if there is evidence of genotoxicity or widespread human exposure.

-

Reproductive and Developmental Toxicity: Studies to evaluate the potential effects on fertility, reproduction, and embryonic/fetal development.

-

Toxicokinetics: Investigation into the ADME properties of the compound to understand its fate in the body.

Conclusion

This compound is a chemical with significant acute inhalation toxicity. The available data, while limited, clearly indicates that it is a hazardous substance requiring stringent safety precautions. The substantial data gaps across nearly all toxicological endpoints underscore the need for comprehensive further investigation to fully characterize its hazard profile and to establish safe exposure limits for occupational and other potential exposure scenarios. Researchers, scientists, and drug development professionals should exercise extreme caution when handling this compound, adhering to all recommended safety guidelines and utilizing appropriate personal protective equipment.

References

A Comprehensive Technical Guide to Sulfur Chloride Pentafluoride (SF₅Cl): Chemical Identifiers, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur chloride pentafluoride (SF₅Cl) is a hypervalent inorganic compound of significant interest in fluorine chemistry.[1] It serves as the primary commercial reagent for introducing the valuable pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] The –SF₅ group, with its high electronegativity, thermal stability, and lipophilicity, offers unique opportunities for modifying the physicochemical properties of organic compounds, making it a valuable tool in pharmaceutical and agrochemical research.[2][3] This guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and reactivity of SF₅Cl, with a focus on experimental protocols for its application in organic synthesis.

Chemical Identifiers and Physicochemical Properties

This compound is a colorless, toxic gas at room temperature with a pungent odor.[1][4] It is crucial to handle this compound with extreme care in a well-ventilated fume hood, following all appropriate safety protocols.[5] Key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for SF₅Cl

| Identifier | Value | Reference(s) |

| CAS Number | 13780-57-9 | [2][6][7][8] |

| IUPAC Name | chloro(pentafluoro)-λ⁶-sulfane | [3][8][9] |

| Molecular Formula | SF₅Cl | [2][6][8] |

| Synonyms | This compound, Pentafluorosulfur chloride, Monochloropentafluorosulfur | [5][6][8] |

| InChI | InChI=1S/ClF5S/c1-7(2,3,4,5)6 | [2][8][10] |

| InChIKey | GSYNTTDHMKSMFY-UHFFFAOYSA-N | [2][3][8][10] |

| Canonical SMILES | FS(F)(F)(F)(F)Cl | [2][4][6][8] |

Table 2: Physicochemical Properties of SF₅Cl

| Property | Value | Reference(s) |

| Molecular Weight | 162.51 g/mol | [2][6][8] |

| Appearance | Colorless gas | [2][7] |

| Melting Point | -64 °C | [2][5][6] |

| Boiling Point | -19 °C | [2][4] |

| Density (gas) | 6.642 g/dm³ | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily involving the fluorination of sulfur-chlorine compounds or the chlorination of sulfur fluorides.

Diagram 1: Synthetic Pathways to SF₅Cl

Caption: Overview of the primary synthetic routes to this compound.

Experimental Protocol: Synthesis from Sulfur Tetrafluoride and Chlorine

This method is one of the most common and efficient for the laboratory-scale synthesis of SF₅Cl.

Materials:

-

Sulfur tetrafluoride (SF₄)

-

Chlorine (Cl₂)

-

Cesium fluoride (CsF), anhydrous (used as a catalyst)

-

A suitable high-pressure reactor (e.g., a stainless steel autoclave) equipped with a stirrer, thermocouple, and pressure gauge.

Procedure:

-

Reactor Preparation: The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any moisture and oxygen.

-

Charging the Reactor: Anhydrous cesium fluoride is added to the reactor. The reactor is then cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and evacuated.

-

Addition of Reactants: A known amount of sulfur tetrafluoride is condensed into the reactor, followed by the condensation of chlorine gas. The molar ratio of SF₄ to Cl₂ is typically near stoichiometric, with a slight excess of chlorine sometimes used.

-

Reaction: The reactor is sealed and allowed to warm to room temperature. The reaction mixture is then heated to the desired temperature (typically between 150-200 °C) and stirred for several hours. The pressure inside the reactor will increase as the reaction proceeds.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature. The gaseous product mixture is vented through a series of traps to remove unreacted starting materials and byproducts. SF₅Cl can be purified by fractional condensation or distillation.

-

Characterization: The identity and purity of the synthesized SF₅Cl can be confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and ¹⁹F NMR spectroscopy.

Reactivity and Applications in Organic Synthesis

The reactivity of SF₅Cl is dominated by the lability of the S-Cl bond, which can undergo homolytic cleavage to generate the pentafluorosulfanyl radical (•SF₅).[4] This radical readily adds across unsaturated carbon-carbon bonds, providing a powerful method for the introduction of the –SF₅ group into organic molecules.

Diagram 2: Radical Addition of SF₅Cl to an Alkene

Caption: Generalized mechanism for the radical addition of SF₅Cl to an alkene.

Experimental Protocol: Triethylborane-Catalyzed Addition of SF₅Cl to an Alkene

This protocol is a widely used method for the pentafluorosulfanylation of alkenes under mild conditions.[1]

Materials:

-

This compound (SF₅Cl)

-

Alkene (e.g., 1-octene)

-

Triethylborane (Et₃B), typically as a 1.0 M solution in hexanes or THF

-

Anhydrous solvent (e.g., dichloromethane or hexane)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, a gas inlet, and a condenser is set up under an inert atmosphere.

-

Addition of Alkene and Solvent: The alkene is dissolved in the anhydrous solvent and the solution is cooled to the desired temperature (typically between -30 °C and room temperature) in an appropriate cooling bath.

-

Addition of SF₅Cl: SF₅Cl gas is bubbled through the solution or a pre-prepared saturated solution of SF₅Cl in the reaction solvent is added via cannula.

-

Initiation: A solution of triethylborane is added dropwise to the stirred reaction mixture. The addition is often accompanied by a slight exotherm. The reaction is monitored by TLC or GC-MS.

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a suitable reagent, such as water or a dilute aqueous solution of sodium thiosulfate, to destroy any remaining reactive species.

-

Work-up: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: The structure of the product is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The ¹⁹F NMR spectrum is particularly informative, typically showing a characteristic AB₄ pattern for the –SF₅ group.

Spectroscopic Characterization

The structure and purity of SF₅Cl and its derivatives are typically confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for SF₅Cl

| Technique | Key Features | Reference(s) |

| FTIR | Strong absorptions corresponding to S-F and S-Cl stretching and bending vibrations. | [1] |

| Raman | Complements FTIR data, providing information on symmetric vibrations. | [1] |

| ¹⁹F NMR | Two signals: a quintet for the apical fluorine and a doublet of quartets for the four equatorial fluorines, exhibiting a characteristic AB₄ spin system. | [1][3] |

Safety Considerations

This compound is a toxic and reactive gas.[4] All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.[5] Reactions involving SF₅Cl should be conducted under an inert atmosphere to prevent reactions with atmospheric moisture and oxygen. Accidental release should be handled according to established safety protocols for hazardous gases.

Conclusion

This compound is a versatile and powerful reagent for the introduction of the pentafluorosulfanyl group into organic molecules. Its unique reactivity, driven by the facile generation of the •SF₅ radical, has enabled the synthesis of a wide range of novel compounds with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, handling requirements, and reaction protocols is essential for its safe and effective use in the research laboratory.

References

- 1. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 6. app.scinito.ai [app.scinito.ai]

- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Quantifying Dense Multicomponent Slurries with In-Line ATR-FTIR and Raman Spectroscopies: A Hanford Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of Sulfur Chloride Pentafluoride (SF₅Cl)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur Chloride Pentafluoride

This compound (SF₅Cl) is a colorless, highly toxic gas with a pungent odor.[1][2] It is a significant reagent in fluorine chemistry, serving as the primary commercial source for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] The –SF₅ group is of considerable interest in drug discovery and materials science due to its unique properties. Often referred to as a "super-trifluoromethyl" group, it possesses high electronegativity, enhanced lipophilicity, greater steric bulk, and superior metabolic stability compared to the more common trifluoromethyl (–CF₃) group.[3][4] These characteristics make the –SF₅ moiety a valuable bioisosteric replacement for other functional groups in the development of novel pharmaceuticals and agrochemicals.[4][5] This guide provides an in-depth overview of the commercial availability of SF₅Cl, its physicochemical properties, key synthetic applications, and detailed experimental protocols for its use.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. Availability may vary, with some suppliers offering it from stock while others provide it on a custom synthesis basis.[6] Purity levels typically range from 90% to 95%.[7]

| Supplier | Product Name/Purity | Available Quantities | Price (USD) | Notes |

| SynQuest Laboratories | Sulfur chloropentafluoride 90% | 5 g | $640.00 | - |

| Sulfur chloropentafluoride 90% | 25 g | $1,340.00 | - | |

| American Custom Chemicals Corporation | SULPHUR CHLOROPENTAFLUORIDE 95.00% | 5G | $1,321.20 | - |

| SULPHUR CHLOROPENTAFLUORIDE 95.00% | 25G | $2,060.42 | - | |

| EvitaChem | This compound | - | Inquiry | Catalog Number: EVT-306583.[3] |

| MedKoo Biosciences | This compound | Min. 1 g | Inquiry | Currently not in stock, available through custom synthesis with a lead time of 2 to 4 months.[6] |

| Benchchem | This compound | - | Inquiry | For research use only.[8] |

| Guidechem | SULPHUR CHLOROPENTAFLUORIDE | Min. 1 KG / 1 Metric Ton | Inquiry | Lists multiple suppliers from China and the United States.[9] |

Note: Prices are subject to change and were retrieved from publicly available information. It is recommended to contact the suppliers directly for current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | ClF₅S | [2][3] |

| Molecular Weight | 162.51 g/mol | [2][3] |

| CAS Number | 13780-57-9 | [2][3] |

| Appearance | Colorless gas | [2] |

| Odor | Pungent | [3] |

| Melting Point | -64 °C (209 K) | [1][2] |

| Boiling Point | -19 °C (254 K) | [1][2] |

| Density (gas, 25 °C) | 6.642 g/dm³ | [1][2] |

| Molecular Geometry | Octahedral, C₄v symmetry | [1][2] |

Applications in Chemical Synthesis

The primary application of SF₅Cl is in the introduction of the pentafluorosulfanyl group into organic molecules. The lability of the S-Cl bond allows for its homolytic cleavage, generating the highly reactive SF₅ radical.[8] This radical can then participate in various reactions, most notably addition to unsaturated systems.

Radical Addition to Alkenes and Alkynes

One of the most common and synthetically useful reactions involving SF₅Cl is its radical addition across carbon-carbon double and triple bonds. This provides a direct route to aliphatic SF₅-containing compounds.[2][10] The reaction is typically initiated by radical initiators such as triethylborane (Et₃B) or under photochemical conditions.[2][10]

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-306583) | 13780-57-9 [evitachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 13780-57-9 | Benchchem [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

"principal uses of sulfur chloride pentafluoride in chemistry"

An In-depth Technical Guide to the Principal Uses of Sulfur Chloride Pentafluoride in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound (SF₅Cl)

This compound (SF₅Cl) is a unique inorganic compound that serves as the primary and most prevalent reagent for introducing the pentafluorosulfanyl (–SF₅) group into organic molecules.[1][2] It exists as a colorless gas at room temperature, with a melting point of -64°C and a boiling point of -19°C.[1][3] The molecule adopts a distorted octahedral geometry with C₄v symmetry.[1][2]

The compound's utility is defined by a crucial dichotomy in its bonding: the sulfur-fluorine (S–F) bonds are exceptionally stable, while the sulfur-chlorine (S–Cl) bond is relatively labile.[1][3] This reactivity profile allows SF₅Cl to act as a potent source of the SF₅ radical (SF₅•), enabling a variety of chemical transformations.[2]

The –SF₅ group itself is of immense interest in medicinal and materials chemistry. Often termed a "super-trifluoromethyl group," it exhibits higher electronegativity, greater lipophilicity, and superior metabolic stability compared to the common trifluoromethyl (–CF₃) group.[3][4] These properties make it a valuable functional group for modifying the physicochemical characteristics of pharmaceuticals and agrochemicals.[1][5][6]

Core Reactivity and Principal Applications

The chemistry of SF₅Cl is dominated by its role as a precursor to the SF₅ radical. The homolytic cleavage of the weak S–Cl bond is the key initiation step for its most significant application: the radical addition to unsaturated carbon-carbon bonds.[2][7]

Radical Addition to Alkenes and Alkynes

The most synthetically valuable application of SF₅Cl is its addition across alkenes and alkynes, providing a direct and efficient method for incorporating the –SF₅ group into aliphatic frameworks.[2][8] The reaction proceeds via a free-radical chain mechanism.[7][9]

Several methods have been developed to initiate the formation of the SF₅• radical from SF₅Cl:

-

Triethylborane (Et₃B) Initiation: The landmark method developed by Dolbier, using triethylborane with oxygen at low temperatures, remains the most widely applied protocol.[2][10] It is effective for a broad range of substrates.

-

Photochemical Initiation: The S-Cl bond can be cleaved using light. This includes UV irradiation,[9][11] visible light in the presence of an electron donor-acceptor (EDA) complex,[10][12] and blue light irradiation,[12][13] offering a metal- and initiator-free alternative.

-

Amine-Borane Complex Initiation: Air-stable amine-borane complexes can be used as a safer alternative to the pyrophoric Et₃B for radical initiation.[7][14]

The general transformation involves the addition of the SF₅• radical to the unsaturated bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a chlorine atom from another molecule of SF₅Cl to yield the final chloro-pentafluorosulfanylated product and propagate the radical chain.[7][12]

Caption: General mechanism for the radical addition of SF₅Cl.

Multi-Component and Cascade Reactions

SF₅Cl is also utilized in more complex transformations, including multi-component and cascade reactions.

-

Hydroxypentafluorosulfanylation: A single-step, photo-induced reaction of alkenes with SF₅Cl and molecular oxygen can produce a diverse range of valuable pentafluorosulfanyl alcohols.[13][15]

-

Three-Component Additions: SF₅Cl can react with diazo compounds and alkenes to selectively form α-alkyl-α-SF₅ carbonyl compounds.[10][13]

-

Radical Cascade Cyclizations: The initial radical addition of SF₅Cl can trigger subsequent intramolecular cyclizations, as demonstrated in the synthesis of SF₅-containing isoquinolinediones from acrylamides.[16] This approach allows for the rapid construction of complex heterocyclic scaffolds.

Synthesis of SF₅-Containing Building Blocks

Beyond direct addition, SF₅Cl is crucial for preparing versatile SF₅-containing building blocks. For instance, the radical addition to alkynes followed by an elimination step is a common route to synthesize SF₅-alkynes.[12] These intermediates are highly valuable for subsequent transformations, such as cyclizations to form SF₅-indoles or cross-coupling reactions.[17]

Quantitative Data Summary

The efficiency of SF₅Cl addition reactions varies with the initiation method and substrate. The following tables summarize representative yields reported in the literature.

Table 1: Yields for Et₃B- and Amine-Borane Complex-Initiated SF₅Cl Addition[7]

| Substrate (Alkene/Alkyne) | Initiator | Product Yield (%) |